5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid: is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is followed by hydrolysis to yield the carboxylic acid. The general reaction scheme is as follows:
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Formation of Pyrazole Derivative:
- Reactants: 3,4-dichlorophenylhydrazine, ethyl acetoacetate
- Conditions: Acidic medium, reflux
- Product: 5-(3,4-dichlorophenyl)-1H-pyrazole
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Hydrolysis:
- Reactants: 5-(3,4-dichlorophenyl)-1H-pyrazole, water
- Conditions: Acidic or basic medium, reflux
- Product: this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylates or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity against various diseases.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4-Dichlorophenylacetic acid: Similar structure but lacks the pyrazole ring.
5-(3,4-Dichlorophenyl)-1H-pyrazole: Similar structure but lacks the carboxylic acid group.
3,5-Dichlorobenzamide derivatives: Similar phenyl ring substitution pattern but different functional groups.
Uniqueness:
- The presence of both the pyrazole ring and the carboxylic acid group in 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid provides unique chemical reactivity and potential biological activity.
- The dichlorophenyl group enhances the compound’s stability and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-5(3-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPHNILSGHFHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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